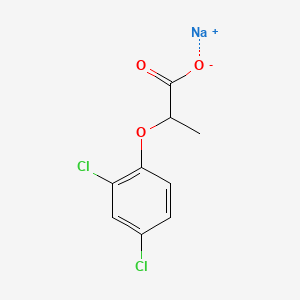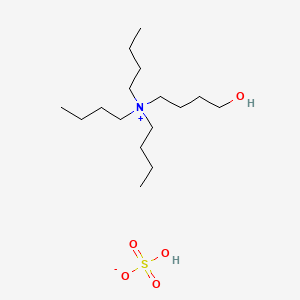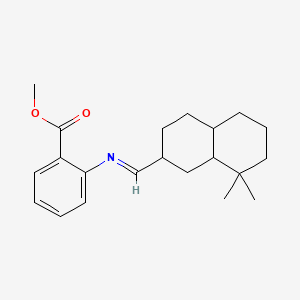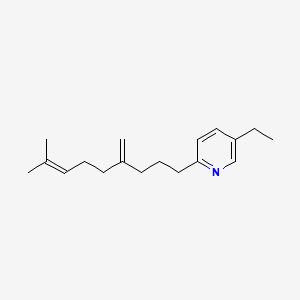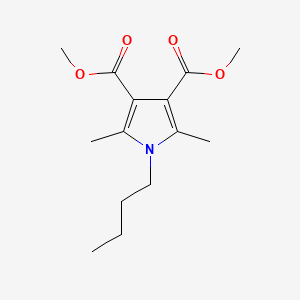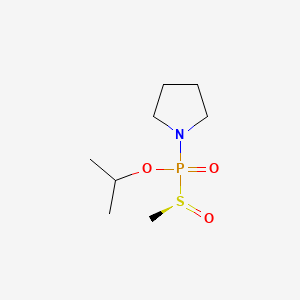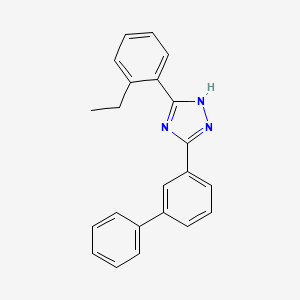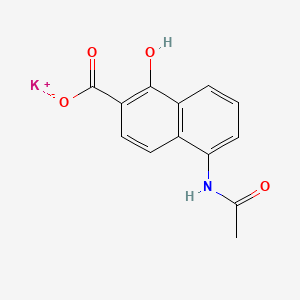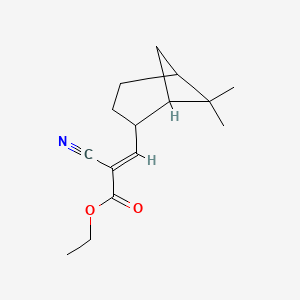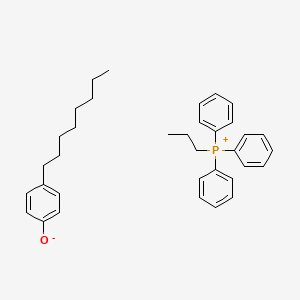![molecular formula C14H24ClNO B12670443 2-[2-(Isopropyl)-5-methylphenoxy]ethyl (dimethyl)ammonium chloride CAS No. 60439-42-1](/img/structure/B12670443.png)
2-[2-(Isopropyl)-5-methylphenoxy]ethyl (dimethyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(ISOPROPYL)-5-METHYLPHENOXY]ETHYL(DIMETHYL)AMMONIUM CHLORIDE is a quaternary ammonium compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular formula C14H24ClNO and a molecular weight of 257.8 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(ISOPROPYL)-5-METHYLPHENOXY]ETHYL(DIMETHYL)AMMONIUM CHLORIDE typically involves the reaction of 2-(isopropyl)-5-methylphenol with ethylene oxide to form 2-[2-(isopropyl)-5-methylphenoxy]ethanol. This intermediate is then reacted with dimethylamine and hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(ISOPROPYL)-5-METHYLPHENOXY]ETHYL(DIMETHYL)AMMONIUM CHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted ammonium compounds depending on the nucleophile used.
Scientific Research Applications
2-[2-(ISOPROPYL)-5-METHYLPHENOXY]ETHYL(DIMETHYL)AMMONIUM CHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions and permeability.
Medicine: Investigated for its potential antimicrobial and antiseptic properties.
Industry: Utilized in the formulation of disinfectants and cleaning agents.
Mechanism of Action
The mechanism of action of 2-[2-(ISOPROPYL)-5-METHYLPHENOXY]ETHYL(DIMETHYL)AMMONIUM CHLORIDE involves its interaction with cell membranes. As a quaternary ammonium compound, it disrupts the intermolecular interactions within lipid bilayers, leading to increased membrane permeability and eventual cell lysis. This mechanism is particularly effective against bacteria and fungi, making it a potent antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Commonly used in biochemical research for its surfactant properties.
Uniqueness
2-[2-(ISOPROPYL)-5-METHYLPHENOXY]ETHYL(DIMETHYL)AMMONIUM CHLORIDE is unique due to its specific structural features, which confer distinct physicochemical properties such as solubility, stability, and reactivity. Its isopropyl and methyl groups enhance its hydrophobic interactions, making it particularly effective in disrupting lipid membranes .
Properties
CAS No. |
60439-42-1 |
|---|---|
Molecular Formula |
C14H24ClNO |
Molecular Weight |
257.80 g/mol |
IUPAC Name |
dimethyl-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C14H23NO.ClH/c1-11(2)13-7-6-12(3)10-14(13)16-9-8-15(4)5;/h6-7,10-11H,8-9H2,1-5H3;1H |
InChI Key |
DSCARSRKZPIJDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


